molecular formula C7H5NO5 B103491 Pyridine-2,6-dicarboxylic acid 1-oxide CAS No. 15905-16-5

Pyridine-2,6-dicarboxylic acid 1-oxide

Cat. No. B103491
CAS RN: 15905-16-5
M. Wt: 183.12 g/mol
InChI Key: JWCYHGVYVDMHQT-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 2,6-pyridinedicarboxylic acid N-oxide, PDNO, PDANO, PDCANO, or dipicolinic acid N-oxide, is a chemical compound used as a ligand in oxidizing organic compounds with metal cations such as ceric ammonium nitrate (CAN) or silver II oxide (AgO) . It is also used in the preparation of dipicolinato ligated lanthanide and transition metal complexes .


Synthesis Analysis

2,6-pyridinedicarboxylic acid N-oxide can be prepared from pyridine-2,6-dicarboxylic acid by oxidation with 30% aqueous hydrogen peroxide in the presence of Na2WO4·2H2O at 90–100°C . The N-oxide can also be prepared by oxidation of the sodium or potassium salts of 2,6-pyridinedicarboxylic acid with peracetic acid or aqueous hydrogen peroxide .


Chemical Reactions Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide is used as a ligand in oxidizing organic compounds with metal cations such as ceric ammonium nitrate (CAN) or silver II oxide (AgO) . It also plays a role in the synthesis of various amidoalkyl-2-naphthols, dihydropyrimidin-2 (1H)-ones (DHPM), and bis-indoles .


Physical And Chemical Properties Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide appears as white crystals with a melting point of 155–157°C . It is soluble in acetonitrile, water, dimethylsulfoxide, and chloroform . The molecular weight of the compound is 183.12 g/mol .

Scientific Research Applications

Application 1: Fluorimetric Chemosensor for Detection of Cu (II) Ions

  • Summary of the Application: Pyridine-2,6-dicarboxylic acid (PDA) has been explored as a “turn-off” fluorescent probe for the detection of Cu (II) ions. This is significant in the field of environmental protection and food safety due to the impact of Cu (II) ions on the ecosystem .
  • Methods of Application: The sensor showed highly selective complexing ability towards Cu (II) ions. The binding mode of PDA and Cu (II) ions was determined as stoichiometry of 1:1 and it was further confirmed by single crystal XRD analysis .
  • Results or Outcomes: The Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cu (II) ions was calculated as 3.6 µM and 1.23 µM respectively, which is far below the acceptable value (31.5µM) according to the World Health Organization .

Application 2: Chelating Agent

  • Summary of the Application: Pyridine-2,6-dicarboxylic acid acts as a chelating agent for chromium, zinc, manganese, copper, iron, and molybdenum .
  • Methods of Application: The compound forms complexes with these metals, enhancing their stability .
  • Results or Outcomes: Its calcium-dipicolinic acid complex is used to protect deoxyribonucleic acid (DNA) from heat denaturation, which enhances the DNA stability .

Application 3: Synthesis of Biofunctional Molecules

  • Summary of the Application: Pyridine-2,6-dicarboxylic acids and their derivatives are used as building blocks for the synthesis of biofunctional molecules .
  • Methods of Application: These compounds are used in the synthesis of substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions .
  • Results or Outcomes: The synthesized molecules have potential applications in catalysis, coordination chemistry, and molecular devices .

Application 4: Anticancer Properties

  • Summary of the Application: Pyridine-2,6-dicarboxylic acid 1-oxide has been used in the synthesis of coordination complexes with bio-essential metals, which have shown potential as antiproliferative agents .
  • Methods of Application: The compound is used to synthesize coordination complexes with metals like manganese and zinc .
  • Results or Outcomes: These complexes have shown potential as drug delivery platforms and cancer theragnostic platforms .

Application 5: Separation of Pyridine-2,6-dicarboxylic acid 1-oxide

  • Summary of the Application: Pyridine-2,6-dicarboxylic acid 1-oxide is used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application: The compound is used as a reagent in the High-Performance Liquid Chromatography (HPLC) process .
  • Results or Outcomes: The separation process is used in various applications, including the analysis of complex mixtures .

Application 6: Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives

  • Summary of the Application: Pyridine-2,6-dicarboxylic acids and their derivatives are used as building blocks for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives .
  • Methods of Application: These compounds are synthesized under mild conditions .
  • Results or Outcomes: The synthesized molecules have potential applications in catalysis, coordination chemistry, and molecular devices .

Safety And Hazards

Pyridine-2,6-dicarboxylic acid 1-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYHGVYVDMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166562
Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-dicarboxylic acid 1-oxide

CAS RN

15905-16-5
Record name 2,6-Pyridinedicarboxylic acid, 1-oxide
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Synthesis routes and methods

Procedure details

50 g of pyridine-2,6-dicarboxylic acid was suspended in 275 g of water. 47 g of 30% hydrogen peroxide aqueous solution and 2.8 g of sodium tungstate were added to the resulting suspension. The suspension was heated to a temperature of 90° C. for 24 hours. As a result, the carboxylic acid as starting material was gradually dissolved in the aqueous solution during heating, and fresh crystals were then deposited. 24 g of 30% hydrogen peroxide aqueous solution was further added to the solution. The solution was heated for 12 hours and then allowed to cool to obtain 48 g of colorless prismatic creptais of pyridine-2,6-dicarboxylic acid N-oxide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
275 g
Type
solvent
Reaction Step Five

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